Galanin (1-19) (human) is a biologically active fragment of the human neuropeptide galanin, consisting of the first 19 amino acids of the full 30 amino acid sequence. [, ] It plays a significant role in various physiological processes, including regulation of hormone secretion, feeding behavior, and pain perception. [, ] Notably, the first 14 amino acids of galanin are highly conserved across various species, highlighting the importance of this N-terminal region for its biological activity. [, ]
Galanin (1-19) is a neuropeptide derived from the larger galanin precursor protein, which plays significant roles in various physiological processes, including modulation of neurotransmission, regulation of mood, and control of appetite. The human form of this peptide consists of the first 19 amino acids of the galanin sequence and is known to interact with specific galanin receptors in the central and peripheral nervous systems.
Galanin (1-19) is primarily synthesized in the nervous system and is found in various tissues throughout the body, including the brain, pancreas, and gastrointestinal tract. It is produced from the galanin precursor through enzymatic cleavage.
Galanin (1-19) belongs to a class of neuropeptides that are characterized by their ability to modulate neurotransmission and influence various physiological functions. It is classified under neuropeptides due to its role in signaling pathways within the nervous system.
The synthesis of Galanin (1-19) typically employs solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.
The synthesis process involves several key steps:
Galanin (1-19) has a specific amino acid sequence that contributes to its biological activity. The sequence is as follows:
The molecular formula for Galanin (1-19) is C₁₁H₁₅N₃O₄S, with a molecular weight of approximately 2,300 Da. Its structure includes several functional groups that facilitate interactions with galanin receptors.
Galanin (1-19) does not participate in traditional chemical reactions like small organic molecules; rather, its activity is characterized by binding interactions with specific receptors. These interactions can trigger downstream signaling cascades that affect cellular responses.
The primary mechanism involves:
The mechanism of action for Galanin (1-19) involves its interaction with galanin receptors located on target cells. Upon binding:
Research indicates that Galanin (1-19) can exert both excitatory and inhibitory effects on neuronal activity depending on receptor subtype engagement and localization within neural circuits.
Studies have demonstrated that modifications to specific residues within Galanin (1-19) can significantly affect its biological activity and receptor selectivity.
Galanin (1-19) has several applications in scientific research:
Galanin (1-19) (human) is an N-terminal proteolytic fragment of full-length human galanin, comprising the first 19 amino acid residues of the mature peptide. Its primary sequence is H-Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-His-Ala-Val-Gly-Asn-His-OH, abbreviated as GWTLNSAGYLLGPHAVGNH [1] [7]. This fragment lacks the C-terminal 11 amino acids present in full-length human galanin (1-30), which terminates in a non-amidated serine residue (unlike most mammalian galanins that feature a C-terminal amidated alanine) [5] [6].
Notably, the N-terminal 1-15 region is evolutionarily conserved across mammalian species and contains the core receptor interaction domain [4] [8]. Galanin (1-19) is generated through proteolytic cleavage of preprogalanin, a 123-amino-acid precursor protein. The mature fragment undergoes no significant post-translational modifications (e.g., glycosylation or phosphorylation), though its solubility and stability are influenced by protonation states of histidine residues (His14, His19) under physiological conditions [7].
Table 1: Amino Acid Sequence Analysis of Galanin (1-19) (Human)
Property | Detail |
---|---|
Full Sequence | H-Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-His-Ala-Val-Gly-Asn-His-OH |
Abbreviated Sequence | GWTLNSAGYLLGPHAVGNH |
Residue Length | 19 |
N-Terminal Modification | Free amine (−NH₂) |
C-Terminal Modification | Free carboxylate (−COOH) |
Key Functional Residues | Trp², Thr³, Asn⁵, Ser⁶, His¹⁴ |
The molecular weight of galanin (1-19) is 1964.14 g/mol (theoretical average mass), with a monoisotopic mass of 1963.99 g/mol [1] [3] [7]. Its empirical chemical formula is C₈₉H₁₃₀N₂₆O₂₅ [1] [7]. The peptide exhibits moderate hydrophilicity with a grand average of hydropathy (GRAVY) index of -0.06, indicating slight hydrophilic character [7]. Its theoretical isoelectric point (pI) is 7.88, suggesting a near-neutral charge at physiological pH [7].
Spectrophotometric analysis reveals an extinction coefficient of 6970 M⁻¹cm⁻¹ at 280 nm, primarily attributed to the tyrosine residue (Tyr⁹) and the tryptophan residue (Trp²) [7]. The peptide is typically purified to >96% via reverse-phase HPLC and is commercially supplied as a lyophilized trifluoroacetate (TFA) salt, which may influence solubility and bioactivity in experimental settings [1] [7].
The N-terminal region of galanin adopts a defined secondary structure critical for receptor recognition. Computational homology modeling using the NMR structure of transportan (PDB ID: 1SMZ) as a template predicts that galanin (1-19) forms an α-helix spanning residues 2–14, stabilized by hydrophobic interactions between Trp², Tyr⁹, and Leu¹⁰ [4]. This helical conformation is essential for docking into galanin receptors [4] [8].
Key structural features include:
Cryo-EM studies of full-length galanin bound to GALR1 and GALR2 show that the N-terminal fragment binds parallel to the membrane plane within the extracellular vestibule, contacting all seven transmembrane helices and extracellular loops 2/3 (ECL2/ECL3) [8]. This shallow binding mode contrasts with deep penetration seen in other neuropeptides (e.g., opioids) [8].
Table 2: Structural Features of Galanin (1-19)
Feature | Structural Characteristics |
---|---|
Predominant Secondary Structure | α-helix (residues 2–14) |
Key Conserved Residues | Trp², Thr³, Asn⁵, Ser⁶ (ConSurf conservation scores >8) |
Receptor Contact Residues | GALR1: Trp², Thr³, Asn⁵, Ser⁶, His¹⁴; GALR2: Trp², Thr³, Asn⁵, Ser⁶, Ala⁷, Tyr⁹ |
Zinc Modulation Site | His¹⁴/His¹⁹ (mediates allosteric inhibition of GALR1 by Zn²⁺) |
Structural Stability | Enhanced in membrane-mimicking environments (e.g., phospholipid bicelles) |
Sequence and Structural Differences:Full-length human galanin (1-30) contains 30 residues (ending in Ser³⁰), whereas galanin (1-19) lacks residues 20–30 [5] [6]. The C-terminus of full-length galanin adopts a disordered conformation and protects the N-terminal core from proteolysis but does not directly participate in receptor binding [5] [8]. Truncation beyond position 19 abolishes this protective function but preserves the bioactive N-terminal helix.
Receptor-Binding Affinity:Galanin (1-19) retains nanomolar affinity for GalR1 and GalR2 but shows reduced binding to GalR3 [5] [9]:
Functional Implications:
Table 3: Pharmacological Comparison of Galanin Fragments
Ligand | Ki (nM) GalR1 | Ki (nM) GalR2 | Ki (nM) GalR3 | Key Functional Domains |
---|---|---|---|---|
Galanin(1–30) (human) | 0.4 | 2.3 | 69 | 1-30 (C-terminal protection) |
Galanin(1–19) (human) | 4.8 | 5.7 | 50 | 1-19 (core binding domain) |
Galanin(1–16) | 4.8 | 5.7 | 50 | 1-16 (partial helix) |
Galanin(2–29) | >1000 | 1.9 | 12 | Lacks Gly¹ (GalR1 inactive) |
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: